

# Spectroscopic Profile of Eicosyl Ferulate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Eicosyl ferulate*

Cat. No.: *B1630832*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **eicosyl ferulate**, a long-chain alkyl ester of ferulic acid. **Eicosyl ferulate**, also known as hemicosanyl ferulate, is a phenolic compound that has been isolated from natural sources such as *Synadenium glaucescens* Pax.[1] This document collates available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate its identification, characterization, and further research in drug development and other scientific applications.

## Spectroscopic Data

The following sections present the available spectroscopic data for **eicosyl ferulate** in a structured format.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the structural elucidation of **eicosyl ferulate**. The data presented here is based on the spectra obtained for hemicosanyl ferulate, an accepted synonym for **eicosyl ferulate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Eicosyl Ferulate** (600 MHz,  $\text{CD}_3\text{OD}$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment                          |
|------------------------------------|--------------|-----------------------------|-------------------------------------|
| 7.61                               | d            | 15.9                        | H-7                                 |
| 7.18                               | d            | 1.9                         | H-2                                 |
| 7.08                               | dd           | 8.2, 1.9                    | H-6                                 |
| 6.81                               | d            | 8.2                         | H-5                                 |
| 6.35                               | d            | 15.9                        | H-8                                 |
| 4.18                               | t            | 6.7                         | H-1'                                |
| 3.88                               | s            | -                           | -OCH <sub>3</sub>                   |
| 1.69                               | p            | 6.8                         | H-2'                                |
| 1.29                               | br s         | -                           | -(CH <sub>2</sub> ) <sub>17</sub> - |
| 0.90                               | t            | 7.0                         | H-20'                               |

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Eicosyl Ferulate** (150 MHz, CD<sub>3</sub>OD)

| Chemical Shift ( $\delta$ ) ppm | Assignment                          |
|---------------------------------|-------------------------------------|
| 169.4                           | C-9 (C=O)                           |
| 161.4                           | C-4                                 |
| 150.0                           | C-3                                 |
| 146.8                           | C-7                                 |
| 128.0                           | C-1                                 |
| 124.0                           | C-6                                 |
| 116.6                           | C-5                                 |
| 115.4                           | C-8                                 |
| 111.6                           | C-2                                 |
| 65.4                            | C-1'                                |
| 56.4                            | -OCH <sub>3</sub>                   |
| 33.0 - 23.7                     | -(CH <sub>2</sub> ) <sub>18</sub> - |
| 14.4                            | C-20'                               |

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of **eicosyl ferulate**. The analysis of related compounds in the source literature was performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 3: Mass Spectrometry Data of **Eicosyl Ferulate**

| Parameter         | Value   |
|-------------------|---|
| Molecular Formula | C <sub>30</sub> H <sub>50</sub> O <sub>4</sub>  |
| Molecular Weight  | 474.7 g/mol   |
| Ionization Mode   | Electron Impact (EI)  |
| m/z               | Data not explicitly provided in the primary literature for the molecular ion peak of eicosyl ferulate. However, analysis of other components in the same study by GC-MS suggests this technique is suitable for its characterization. |

## Infrared (IR) Spectroscopy

Specific IR data for **eicosyl ferulate** is not readily available in the reviewed literature. However, a representative IR spectrum of a similar long-chain alkyl ferulate, such as ethyl ferulate, can provide expected characteristic absorption bands.

Table 4: Representative Infrared (IR) Spectroscopic Data (from Ethyl Ferulate)

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment                      |
|--------------------------------|--|
| ~3400                          | O-H stretch (phenolic)                           |
| ~3000-2850                     | C-H stretch (aliphatic)                          |
| ~1710                          | C=O stretch ( $\alpha,\beta$ -unsaturated ester) |
| ~1635                          | C=C stretch (alkene)                             |
| ~1600, ~1515                   | C=C stretch (aromatic)                           |
| ~1270, ~1170                   | C-O stretch (ester and ether)                    |

## Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of **eicosyl ferulate** and related compounds.[\[1\]](#)

## Isolation of Eicosyl Ferulate

**Eicosyl ferulate** was isolated from the stem and root barks of *Synadenium glaucescens*. The general procedure involved:

- **Extraction:** The plant material was extracted with organic solvents such as ethyl acetate and dichloromethane.
- **Chromatography:** The resulting extracts were subjected to column chromatography for fractionation.
- **Purification:** Further purification was achieved through additional chromatographic techniques to yield the pure compound.

## NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound were dissolved in a deuterated solvent (e.g., methanol-d<sub>4</sub>, CD<sub>3</sub>OD).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 600 MHz NMR spectrometer.
- **Data Acquisition:** Standard pulse sequences were used to acquire 1D NMR spectra. The chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak.

## Mass Spectrometry

- **Instrumentation:** Mass spectrometric data were acquired on a Gas Chromatograph (GC) coupled with a Mass Spectrometry (MS) detector.
- **Ionization:** Electron Impact (EI) was used as the ionization method.
- **Analysis:** The GC separates the components of the sample before they enter the MS for detection and fragmentation analysis.

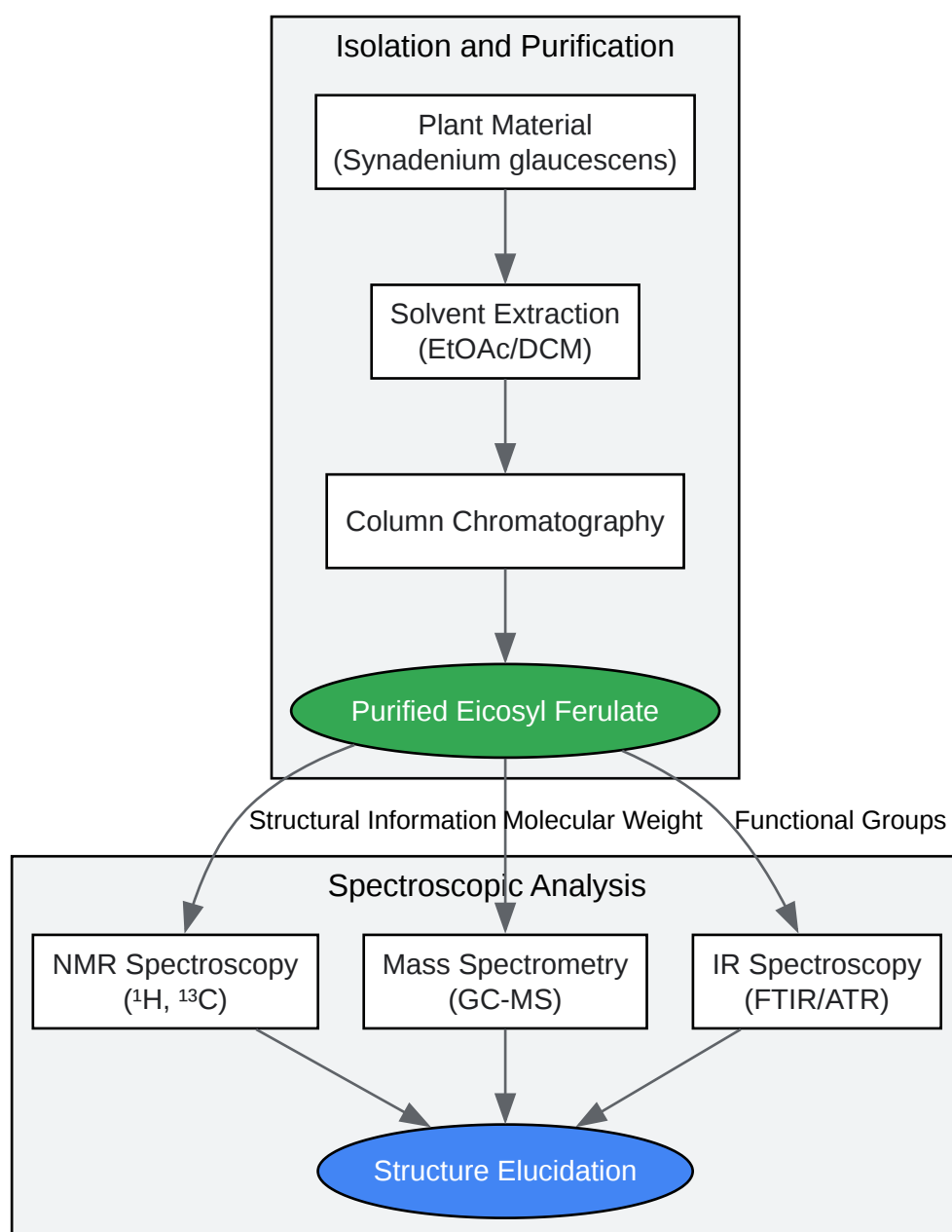
## Infrared (IR) Spectroscopy (General Protocol)

- **Sample Preparation:** For a solid sample, a small amount is typically ground with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: The sample is placed in an FTIR spectrometer.
- Data Acquisition: The instrument scans the sample with infrared light, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

## Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental process for the characterization of **eicosyl ferulate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and spectroscopic characterization of **eicosyl ferulate**.

This guide provides a foundational set of spectroscopic data and protocols for **eicosyl ferulate**. Researchers are encouraged to consult the primary literature for more detailed experimental nuances and context.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [phytopharmajournal.com](https://phytopharmajournal.com) [[phytopharmajournal.com](https://phytopharmajournal.com)]
- To cite this document: BenchChem. [Spectroscopic Profile of Eicosyl Ferulate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630832#spectroscopic-data-nmr-ir-ms-of-eicosyl-ferulate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)